9-Phenanthreneboronic Acid

Description

Overview of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. researchgate.netgalaxus.ch Their versatility stems from their stability, ease of handling, and broad reactivity. galaxus.ch One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which was recognized with the Nobel Prize in Chemistry in 2010. musechem.com Beyond this, arylboronic acids are utilized in a myriad of other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O, C-S), arylations of olefins, and as organometallic catalysts. researchgate.netresearchgate.net

The applications of arylboronic acids extend beyond traditional organic synthesis into materials science, medicinal chemistry, and analytical chemistry. researchgate.netnih.gov In materials science, they are used to construct supramolecular architectures and stimuli-responsive materials. researchgate.netrsc.org In medicinal chemistry, several boron-containing drugs, such as Bortezomib, have been approved for therapeutic use. researchgate.net Furthermore, their ability to form reversible complexes with diols makes them valuable in the development of chemosensors, particularly for saccharides. musechem.com

Significance of Phenanthrene (B1679779) Scaffold in Chemical Research

The phenanthrene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a significant structural motif in various areas of chemical research. scispace.comnumberanalytics.comacs.org Its planar structure and aromaticity contribute to its unique electronic and photophysical properties. numberanalytics.comacs.org In medicinal chemistry, the phenanthrene nucleus is found in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. scispace.comontosight.ainih.gov The planar nature of the phenanthrene ring allows it to intercalate with DNA, a mechanism that is exploited in the design of new anticancer agents. nih.gov

In the realm of materials science, phenanthrene and its derivatives are investigated for their potential in developing organic light-emitting diodes (OLEDs) and other electronic devices due to their unique optical and electronic properties. numberanalytics.comontosight.ai The rigid, extended π-system of the phenanthrene core makes it an attractive building block for creating large polycyclic aromatic hydrocarbons and other functional materials. sigmaaldrich.com

Introduction to 9-Phenanthreneboronic Acid: Structure and Relevance

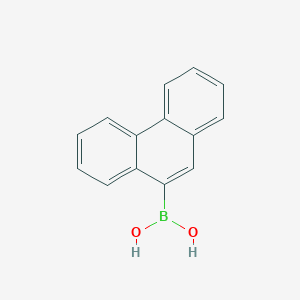

This compound is a specific arylboronic acid that incorporates the phenanthrene scaffold. Its chemical formula is C14H11BO2 and it has a molecular weight of 222.05 g/mol . sigmaaldrich.comnih.gov The structure consists of a boronic acid group (-B(OH)2) attached to the 9-position of the phenanthrene ring. nih.gov

This compound serves as a key reactant in the synthesis of more complex molecules. For instance, it is utilized in the preparation of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes. sigmaaldrich.comthermofisher.com In medicinal chemistry research, it has been used as a starting material for the synthesis of potential anti-inflammatory agents and selective inhibitors of poly (ADP-ribose) polymerase-2 (PARP-2). sigmaaldrich.comfishersci.be Furthermore, this compound has been employed in palladium-catalyzed reactions to synthesize spirooxindolyl oxazol-2(5H)-ones and in the formation of gold(I)-phosphine complexes with potential applications in luminescent materials. rsc.orgub.edu It is also a reactant in the synthesis of chiral BINOL phosphates, which are used as catalysts in enantioselective reactions. orgsyn.org

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C14H11BO2 |

| Molecular Weight | 222.05 g/mol |

| Melting Point | 165-170 °C |

| CAS Number | 68572-87-2 |

Data from multiple sources. sigmaaldrich.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

phenanthren-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAUYWOHOLVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472347 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68572-87-2 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenanthracenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Phenanthreneboronic Acid and Derivatives

Established Synthetic Routes to Arylboronic Acids

Arylboronic acids, characterized by a carbon-boron bond, are versatile intermediates in chemical synthesis. Their production is well-established, with several key methods forming the foundation of their accessibility.

The most traditional and widely utilized method involves the reaction of an organometallic reagent, such as a Grignard reagent (ArMgX) or an organolithium species (ArLi), with a trialkyl borate (B1201080) ester, like trimethyl borate or triisopropyl borate. nsf.govbris.ac.uk This reaction sequence involves the formation of an aryl-boron bond via nucleophilic attack of the organometallic on the electrophilic boron atom, followed by acidic hydrolysis to yield the final boronic acid. bris.ac.uk

Another cornerstone of arylboronic acid synthesis is the palladium-catalyzed Miyaura borylation reaction. nih.govsigmaaldrich.com This method involves the cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. bris.ac.uknih.gov This technique offers excellent functional group tolerance and has become a preferred method in modern organic synthesis. sigmaaldrich.com

More recent advancements include direct C-H activation/borylation reactions. bris.ac.uk These are often catalyzed by transition metals like iridium or rhodium and allow for the conversion of an aromatic C-H bond directly into a C-B bond, representing a highly atom-economical approach. acs.org Additionally, variations of the Sandmeyer reaction have been developed, enabling the synthesis of arylboronic acids from arylamines via diazotization followed by borylation. bris.ac.ukacs.org

A summary of these established methods is presented in the table below.

| Method | Starting Material | Boron Source | Key Reagents/Catalysts | Reference(s) |

| Organometallic Route | Aryl Halide | Trialkyl Borate (e.g., B(OMe)₃) | Mg (for Grignard) or n-BuLi (for Organolithium) | nsf.gov, bris.ac.uk |

| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron (B₂pin₂) | Palladium Catalyst, Base | bris.ac.uk, nih.gov |

| C-H Borylation | Arene | Bis(pinacolato)diboron (B₂pin₂) | Iridium or Rhodium Catalyst | acs.org, bris.ac.uk |

| Sandmeyer-type Borylation | Arylamine | Bis(pinacolato)diboron (B₂pin₂) | NaNO₂, Acid, Radical Initiator | acs.org, bris.ac.uk |

Specific Synthetic Approaches to 9-Phenanthreneboronic Acid

The synthesis of this compound leverages the general principles of arylboronic acid preparation, adapted to the specific reactivity of the phenanthrene (B1679779) core.

Conventional Boronation Methods

The most direct and conventional synthesis of this compound starts from 9-bromophenanthrene (B47481). chemicalbook.com This precursor is typically prepared via the electrophilic bromination of phenanthrene. orgsyn.org

The synthesis proceeds via a lithiation-borylation sequence. 9-Bromophenanthrene is reacted with an organolithium reagent, such as n-butyllithium, at low temperatures to generate 9-phenanthrenyllithium. This highly reactive intermediate is then quenched with an electrophilic boron source, most commonly trimethyl borate. chemicalbook.com The final step is an acidic workup to hydrolyze the resulting boronate ester to afford this compound. bris.ac.ukchemicalbook.com A similar pathway can be employed using a Grignard reagent, where 9-bromophenanthrene is first reacted with magnesium metal to form the corresponding Grignard reagent, which is then treated with the borate ester. orgsyn.org

Reaction Scheme for Conventional Synthesis:

Halogenation: Phenanthrene + Br₂ → 9-Bromophenanthrene

Metal-Halogen Exchange: 9-Bromophenanthrene + n-BuLi → 9-Phenanthrenyllithium

Borylation: 9-Phenanthrenyllithium + B(OCH₃)₃ → Lithium (trimethoxy)phenanthren-9-ylborate

Hydrolysis: Lithium (trimethoxy)phenanthren-9-ylborate + H₃O⁺ → this compound

Advanced Synthetic Techniques for High Yield and Purity

Modern synthetic efforts focus on improving efficiency and regioselectivity through catalysis. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct synthesis of arylboronic esters from the corresponding arenes. While direct C-H borylation of unsubstituted phenanthrene can lead to a mixture of isomers, directing-group strategies have been developed to achieve high regioselectivity.

One notable advanced technique is the silyl-directed peri-borylation of fused polycyclic arenes. nih.govescholarship.org In this method, a hydrosilyl group, such as a dimethylhydrosilyl group, is installed on the phenanthrene core (e.g., at the 1-position). nih.gov In the presence of an iridium catalyst, such as one derived from [Ir(cod)OMe]₂, and a nitrogen-based ligand, borylation with B₂pin₂ occurs specifically at the C-H bond in the peri-position (the adjacent position on the neighboring ring, C10). nih.govescholarship.org This reaction proceeds under mild conditions and exhibits broad functional group tolerance, providing the borylated product in good yields. nih.gov The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid if desired. This method offers a sophisticated route to specifically substituted phenanthreneboronic acid derivatives with high purity. escholarship.org

Synthesis of Functionalized this compound Derivatives

The synthesis of phenanthreneboronic acids bearing additional functional groups is critical for tuning their properties for various applications. Such derivatives can be prepared either by functionalizing the phenanthrene ring before introducing the boronic acid group or by modifying a pre-existing functionalized phenanthreneboronic acid.

The iridium-catalyzed, silyl-directed peri-borylation described previously is a prime example of a method that directly produces a functionalized phenanthrene boronate ester. nih.govescholarship.org For instance, the reaction of 1-hydrosilyl phenanthrene yields the 1-silyl-10-boryl-phenanthrene derivative. nih.gov This product is particularly valuable because both the silyl (B83357) and boryl groups serve as versatile handles for further synthetic transformations. The boronate ester can participate in Suzuki couplings to form C-C bonds or be converted to hydroxyl or amino groups, while the silyl group can also be transformed into various functionalities, allowing for the creation of a diverse library of disubstituted phenanthrene derivatives. nih.govescholarship.org

Reactivity and Reaction Mechanisms of 9 Phenanthreneboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

9-Phenanthreneboronic acid is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in constructing complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs), substituted biphenyls, and various pharmacologically active agents. wikipedia.orgsigmaaldrich.com The Suzuki-Miyaura coupling is the most prominent of these reactions, valued for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. illinois.edumdpi.com The core of these transformations involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium(0) catalyst. mdpi.commdpi.com

Suzuki-Miyaura Coupling: Historical Context and Advancements

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for C-C bond formation. wikipedia.orgmusechem.com The reaction initially involved the coupling of organoboron compounds with aryl and vinyl halides. musechem.com Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. wikipedia.org

Advancements in the field have broadened the reaction's scope significantly. nih.gov Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, allow for the coupling of a wider range of substrates, including less reactive aryl chlorides and various heteroaryl partners, often with lower catalyst loadings. nih.govfishersci.fr The development of precatalysts and the use of nickel-based catalysts have further expanded the utility of this reaction, enabling the use of challenging electrophiles like phenols and aryl ethers. wikipedia.orgnih.gov For substrates like this compound, these advancements have facilitated its incorporation into complex, sterically hindered biaryl structures, including those exhibiting axial chirality. chinesechemsoc.org

Mechanistic Insights into Transmetalation and Reductive Elimination

Transmetalation: This step involves the transfer of the organic group (the phenanthrenyl group in this case) from the boron atom to the palladium(II) center. wikipedia.org Two primary pathways have been debated:

The Boronate Pathway (Path A): The base (e.g., hydroxide) activates the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate. This boronate then reacts with the arylpalladium(II) halide complex generated during oxidative addition. chembites.orgnih.govnih.gov

The Oxo-Palladium Pathway (Path B): The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex. This species then undergoes transmetalation with the neutral boronic acid. chembites.orgnih.govnih.gov

Recent studies suggest that both pathways are possible, and the dominant route can depend on the specific reaction conditions, including the base, solvent, and presence of water. researchgate.netnih.gov Hartwig and Carrow's work indicated that the reaction between an arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide and a trihydroxyborate, suggesting the oxo-palladium pathway is kinetically favored under many common catalytic conditions. chembites.orgnih.gov The formation of pre-transmetalation intermediates with direct Pd-O-B linkages has also been identified, providing further insight into the transfer mechanism. illinois.edu

Reductive Elimination: This is the final, bond-forming step of the catalytic cycle. illinois.edu The diorganopalladium(II) intermediate formed after transmetalation undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active palladium(0) catalyst. youtube.com This step typically requires the ligands on the palladium to be in a cis orientation and is often accelerated by the use of bulky, electron-donating phosphine ligands, which promote the formation of a three-coordinate intermediate necessary for the elimination to occur. illinois.edunih.gov

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand coordinated to the palladium center is critical in the Suzuki-Miyaura coupling, profoundly influencing reaction rates, catalyst stability, substrate scope, and selectivity. mdpi.comnih.gov Ligands modulate the electronic and steric properties of the palladium catalyst, affecting each step of the catalytic cycle.

Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), SPhos, and XPhos, are known to promote the oxidative addition and reductive elimination steps, leading to higher efficiency, particularly with less reactive substrates like aryl chlorides. nih.govorganic-chemistry.org The steric bulk of these ligands facilitates the formation of coordinatively unsaturated palladium species that are highly active in the catalytic cycle.

Ligands also play a crucial role in determining the stereochemical outcome of the reaction. nih.govorganic-chemistry.org In couplings involving Z-alkenyl halides, the choice of ligand can dictate the extent of Z-to-E isomerization. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective at preserving the Z-olefin geometry, while other ligands might lead to isomerization. organic-chemistry.org In reactions that produce axially chiral biaryls, chiral diamine or phosphine ligands can be used to induce enantioselectivity, controlling the spatial arrangement of the coupled products. chinesechemsoc.org The nature of the ligand can even switch the stereochemical pathway from retention to inversion of configuration in the coupling of certain enamides. beilstein-journals.org

| Ligand | Catalyst System | Substrates | Key Finding |

| Pd(P(o-Tol)₃)₂ | Pd(P(o-Tol)₃)₂ | Z-alkenyl halides + Boronic acids | Optimal for maintaining Z-olefin geometry and achieving high yields under mild conditions. organic-chemistry.org |

| Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | (Z)-β-enamido triflates + Arylboronic acids | Leads to products with inversion of the double bond configuration. beilstein-journals.org |

| Pd(PPh₃)₄ | Pd(PPh₃)₄ | (Z)-β-enamido triflates + Arylboronic acids | Results in products with retention of the double bond configuration. beilstein-journals.org |

| Chiral Diamine with Crown Ether | Palladium catalyst | Naphthylboronic acid + Naphthyl iodide | Achieves high enantioselectivity (up to 95% ee) in the synthesis of axially chiral biaryls. chinesechemsoc.org |

Substrate Scope and Limitations for this compound

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex aromatic systems. Its substrate scope includes coupling with a variety of aryl and heteroaryl halides and triflates.

Successful Couplings:

Aryl Halides: It readily couples with activated and non-activated aryl bromides and iodides. For example, it has been used in reactions with 9-bromoanthracene (B49045) to form sterically hindered 9-(2-indenyl)anthracene derivatives. nih.gov It also couples with substituted bromobenzenes, such as 4-nitrobromobenzene, in good yield. bac-lac.gc.ca

Dibromoarenes: It can be used in double coupling reactions with substrates like 9,10-dibromoanthracene (B139309) to produce di-substituted products. nih.gov

Intramolecular Coupling Precursors: It can be incorporated into molecules that subsequently undergo intramolecular cyclization to form complex phenanthrols. bac-lac.gc.ca

Limitations: Like other boronic acids, this compound is subject to certain limitations.

Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of phenanthrene (B1679779) and reducing the yield of the desired coupled product. This can be particularly problematic under harsh conditions or with extended reaction times, especially for electron-deficient heteroarylboronic acids. nih.govnih.gov

Homocoupling: The boronic acid can couple with itself to form biphenanthrene, a side product that can complicate purification.

Steric Hindrance: While useful for creating hindered molecules, the bulky nature of the phenanthrenyl group can slow down the reaction rate or require more active catalyst systems, especially when coupled with another sterically demanding partner.

Incompatible Functional Groups: The presence of certain acidic functional groups (like phenols or carboxylic acids) on the coupling partner can inhibit the reaction, potentially by coordinating to the palladium center. nih.gov

| Coupling Partner | Product Type | Catalyst System | Yield |

| 4-Nitrobromobenzene | Substituted Biaryl | Palladium-catalyzed | 80% bac-lac.gc.ca |

| 9-Bromoanthracene | Sterically Hindered Biaryl | (dppf)PdCl₂ | 52% nih.gov |

| 9,10-Dibromoanthracene | Di-substituted Anthracene | (dppf)PdCl₂ | 83% nih.gov |

| 2-Methyl-N,N-diethyl-2'-bromobiphenyl-carboxamide | 9-Phenanthrol Precursor | Pd(OAc)₂ / PPh₃ | 92% (after cyclization) bac-lac.gc.ca |

Stereochemical Considerations in Suzuki-Miyaura Coupling

The stereochemical outcome of the Suzuki-Miyaura reaction is a critical consideration, particularly when creating chiral molecules or preserving the geometry of a double bond. The reaction is generally considered to be stereoretentive, meaning the configuration of the coupling partners is maintained in the product. organic-chemistry.org

Coupling of Alkenyl Partners: When coupling alkenylboron compounds with alkenyl halides, the geometry of the double bonds is typically retained. However, as noted previously, isomerization can occur depending on the ligand, substrate, and reaction conditions. organic-chemistry.org

Coupling of Chiral Secondary Boronic Esters: For C(sp³)–C(sp²) bond formation using chiral, enantioenriched secondary boronic esters, the stereochemical course is more complex. Two competing stereospecific pathways for transmetalation can exist: one leading to retention of configuration and the other to inversion. researchgate.net The dominant pathway, and thus the final stereochemical outcome, can be highly dependent on the ligand and reaction conditions, sometimes allowing for stereodivergent synthesis where either enantiomer of the product can be accessed from a single enantiomer of the starting material. researchgate.netnih.gov

Atropisomerism: The coupling of bulky aryl groups, such as the reaction of this compound with a substituted ortho-halide, can lead to the formation of atropisomers. nih.gov These are stereoisomers that arise from restricted rotation around a single bond. The synthesis of such molecules can be atropselective, favoring the formation of one rotational isomer over another, an outcome that can be influenced by catalyst choice and reaction conditions. nih.gov

Other Palladium-Catalyzed Reactions Involving this compound

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed transformations. These reactions leverage the transmetalation of the phenanthrenyl group from boron to palladium, which is then intercepted in alternative reaction pathways.

One notable example is the palladium-catalyzed cross-coupling of α-diazocarbonyl compounds with arylboronic acids . This reaction provides a route to α-aryl α,β-unsaturated carbonyl compounds. pku.edu.cnorganic-chemistry.org The proposed mechanism involves the oxidation of Pd(0) to a Pd(II) species, which then undergoes transmetalation with the arylboronic acid. The resulting arylpalladium intermediate reacts with the diazocarbonyl compound to form a palladium-carbene. Subsequent migratory insertion of the aryl group to the carbenic carbon, followed by β-hydride elimination, affords the final product and regenerates the Pd(0) catalyst. pku.edu.cnorganic-chemistry.org

Another relevant transformation is the oxidative Heck reaction . While the classic Heck reaction couples aryl halides with olefins, variants have been developed that use arylboronic acids as the aryl source. mdpi.com In these reactions, a palladium(II) catalyst is used, and an oxidant is required to regenerate the active catalyst. The reaction proceeds via transmetalation of the arylboronic acid to the Pd(II) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination. mdpi.com

Reactions with Allylic Alcohols and Amines in Electrophilic Activation

The reactivity of this compound with allylic alcohols and amines, particularly through electrophilic activation, is an area of significant interest in synthetic organic chemistry. While specific studies focusing exclusively on this compound in this context are not extensively documented, the general principles of boronic acid chemistry allow for a clear understanding of its expected behavior. Boronic acids can act as catalysts for the functionalization of alcohols and amines. Highly electron-deficient arylboronic acids, a category that includes this compound due to the electron-withdrawing nature of the phenanthrene ring system, can activate alcohols towards nucleophilic substitution, often proceeding through an S(_N)1-type mechanism.

In the case of allylic alcohols, this compound is anticipated to facilitate their conversion into valuable synthetic intermediates. The reaction would likely involve the formation of a boronate ester intermediate, which then enhances the leaving group ability of the hydroxyl group, facilitating nucleophilic attack. This electrophilic activation allows for the substitution of the hydroxyl group with various nucleophiles under milder conditions than would otherwise be required.

Similarly, in reactions with allylic amines, this compound can play a catalytic role in promoting allylic amination reactions. The direct allylic amination of alcohols with amines is a powerful tool for the synthesis of allylic amines. While various catalytic systems have been developed for this transformation, the use of boronic acids as co-catalysts or promoters is an emerging area. The interaction between the boronic acid and the allylic alcohol can facilitate the formation of an allylic carbocation or a related electrophilic species, which is then trapped by the amine nucleophile. Given the prevalence of allylic amine moieties in pharmaceuticals, the development of efficient synthetic methods, potentially involving this compound, is of high importance nih.govorganic-chemistry.orgresearchgate.net.

The general mechanism for the electrophilic activation of an allylic alcohol by a boronic acid like this compound would involve the following steps:

Esterification: The boronic acid reacts with the allylic alcohol in a reversible condensation reaction to form a boronate ester.

Activation: The boronate ester, being a better leaving group than the corresponding hydroxide, facilitates the departure of the oxygen atom, often assisted by a Brønsted or Lewis acid. This generates a resonance-stabilized allylic cation.

Nucleophilic Attack: An amine nucleophile attacks the allylic cation, leading to the formation of the corresponding allylic amine.

Catalyst Regeneration: The boronic acid is regenerated, allowing it to participate in another catalytic cycle.

While experimental data for this compound in these specific reactions is limited, the established principles of boronic acid catalysis provide a strong foundation for predicting its utility in the electrophilic activation of allylic alcohols and amines.

Homocoupling Reactions

The homocoupling of arylboronic acids to form symmetrical biaryl compounds is a significant transformation in organic synthesis, and this compound is a substrate that can undergo this reaction under various catalytic conditions. This reaction provides a direct route to 9,9'-biphenanthrene, a large polycyclic aromatic hydrocarbon with interesting photophysical and electronic properties.

Several catalytic systems have been shown to be effective for the homocoupling of arylboronic acids, including those based on palladium and copper. In the presence of a suitable catalyst and often an oxidant, this compound can couple with itself to form the C-C bond between the two phenanthrene units.

For instance, copper-catalyzed homocoupling reactions of arylboronic acids have been developed that proceed under mild conditions. These reactions often utilize a copper salt as the catalyst, sometimes in the presence of a ligand such as 1,10-phenanthroline, and can be carried out in air scribd.com. The mechanism is thought to involve a transmetalation step from boron to copper, followed by either reductive elimination from a diorganocopper(III) species or oxidative dimerization.

Palladium-catalyzed homocoupling is also a well-established method. These reactions can be performed using a palladium catalyst, such as Pd(OAc)(_2), often in the presence of an oxidant like p-benzoquinone, to facilitate the regeneration of the active Pd(II) catalyst researchgate.net. The reaction conditions, including the choice of solvent, base, and temperature, can significantly influence the efficiency of the homocoupling reaction.

The following table summarizes representative conditions and yields for the homocoupling of arylboronic acids, including examples that are analogous to the expected reactivity of this compound.

Table 1: Catalytic Systems for the Homocoupling of Arylboronic Acids

| Catalyst System | Oxidant/Additive | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| [CuCl(_2)] / 1,10-phenanthroline | Air | Not specified | Ambient | Moderate to Good | scribd.com |

| Pd(OAc)(_2) | p-Benzoquinone | MeOH | Ambient | 38-96 | researchgate.net |

| PdCl(_2)(NH(_2)CH(_2)COOH)(_2) | Air | i-PrOH/H(_2)O | Room Temp. | Moderate to Good | researchgate.net |

It is important to note that in these reactions, the formation of phenol (B47542) byproducts through oxidation of the boronic acid can sometimes compete with the desired homocoupling. The optimization of reaction conditions is therefore crucial to maximize the yield of the desired biaryl product.

Reactions with Diols for Boronic Ester Formation

This compound readily reacts with diols to form cyclic boronic esters, also known as boronates. This reversible condensation reaction is a fundamental process in boronic acid chemistry and is widely utilized for the protection of diols, in the construction of sensors for saccharides, and in the formation of dynamic covalent materials nih.govnsf.gov.

The formation of boronic esters from this compound and a diol is an equilibrium process. The position of the equilibrium can be shifted towards the product by removing the water that is formed during the reaction, for example, by azeotropic distillation or by the use of dehydrating agents such as molecular sieves or CaH(_2).

A study on the synthesis of new boronic esters derived from various boronic acids, including the structurally similar 9-anthraceneboronic acid, and tartrate derivatives provides insight into the expected reactivity of this compound sciforum.net. In this work, boronic esters were successfully synthesized by reacting the boronic acids with (L)-tartaric acid, dimethyl-(L)-tartrate, and dibenzyl-(L)-tartrate under different conditions. The reactions were carried out using methods such as stirring at room temperature with molecular sieves, refluxing in toluene, or refluxing in THF with CaH(_2) sciforum.net.

The following table illustrates the types of diols and reaction conditions that can be used for the formation of boronic esters with arylboronic acids, which are directly applicable to this compound.

Table 2: Conditions for the Synthesis of Boronic Esters from Arylboronic Acids and Diols

| Diol | Method | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| (L)-Tartaric acid | A | Room temperature, molecular sieves, toluene | 2-5 h | sciforum.net |

| Dimethyl-(L)-tartrate | B | Reflux, toluene | 20 h | sciforum.net |

| Dibenzyl-(L)-tartrate | C | Reflux, CaH(_2), THF | 1-3 h | sciforum.net |

The stability of the resulting boronic ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. The bulky phenanthrene group in this compound may introduce steric hindrance that could affect the rate of esterification and the stability of the resulting ester. However, the fundamental reaction with diols to form five- or six-membered cyclic boronates is a characteristic and predictable reaction of this compound.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving boronic acids rsc.orgacs.orgresearchgate.netdntb.gov.ua. While specific computational studies on the reaction mechanisms of this compound are not abundant, the principles and methodologies applied to other arylboronic acids in reactions such as the Suzuki-Miyaura coupling are directly relevant.

DFT calculations can provide valuable insights into the thermodynamics and kinetics of each elementary step in a catalytic cycle. This includes the calculation of the energies of reactants, intermediates, transition states, and products. By mapping out the potential energy surface of a reaction, computational studies can help to identify the rate-determining step, rationalize observed selectivities, and predict the effect of different ligands, substrates, and reaction conditions.

For instance, in the context of the Suzuki-Miyaura reaction, a key transformation for this compound, DFT studies have been instrumental in understanding the mechanism of the transmetalation step. These studies have investigated the role of the base, the nature of the active palladium species, and the structure of the key transition state where the aryl group is transferred from boron to palladium mdpi.comrsc.orgnih.govmdpi.com.

Computational studies on the interaction of boronic acids with diols have also provided a deeper understanding of the kinetics and reaction mechanisms of boronic ester formation. For example, hybrid DFT studies have been used to calculate the transition states of proposed reaction mechanisms and to determine the rates of reaction using transition state theory. Such studies have explored how the electronic properties of the boronic acid, influenced by its substituents, affect its reactivity towards diols rsc.org.

The insights gained from these computational investigations are crucial for the rational design of new catalysts and the optimization of reaction conditions for processes involving this compound. By providing a molecular-level understanding of the reaction pathways, computational chemistry complements experimental studies and accelerates the development of new synthetic methodologies.

Applications of 9 Phenanthreneboronic Acid in Advanced Materials and Organic Synthesis

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are of significant interest in materials science due to their unique electronic and photophysical properties. 9-Phenanthreneboronic acid is a key reactant in the synthesis of large and structurally complex PAHs. acs.org The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise formation of new carbon-carbon bonds. This methodology provides an efficient route to extend the π-conjugated system of the phenanthrene (B1679779) core, building larger aromatic structures from readily available starting materials.

This compound is utilized as a reactant in the synthesis of electron-rich benzo[g,h,i]perylenes. These complex PAHs possess extended π-systems, which often lead to desirable photophysical properties, such as strong light absorption and emission in the visible range. The synthesis typically involves coupling reactions where the phenanthrene unit, provided by the boronic acid, is annulated to other aromatic fragments to construct the final perylene (B46583) core. The electron-rich nature of these compounds makes them promising candidates for various applications in organic electronics.

The synthesis of dibenzo[g,p]naphthalene derivatives is another important application of this compound. These specific PAHs are valuable as raw materials for a new generation of organic light-emitting semiconductor materials. The preparation involves using this compound in cross-coupling strategies to fuse the phenanthrene structure with other benzene (B151609) rings, thereby constructing the larger dibenzo[g,p]naphthalene framework.

Organic Light-Emitting Diode (OLED) Materials

This compound is classified as an organic material with direct applications in the field of Organic Light-Emitting Diodes (OLEDs). It serves as a fundamental building block for creating more complex molecules used in various layers of an OLED device. The phenanthrene unit provides a high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLEDs (PHOLEDs).

The typical synthetic route involves a Suzuki-Miyaura cross-coupling reaction between a halogenated aromatic compound and this compound. This reaction is highly efficient for creating the carbon-carbon bonds necessary to assemble the final OLED material. For instance, anthracene-based boronic acids, which are structurally related to this compound, are reacted with brominated spiro-type molecules to produce highly efficient blue host materials. rsc.org A similar strategy is employed with this compound to synthesize host materials, emitters, or charge-transporting molecules tailored for specific OLED applications. Several patents in the field of organic electroluminescence list this compound as a key intermediate in the synthesis of novel materials for OLED devices.

| Application Area | Role of this compound | Key Synthetic Reaction | Resulting Compound Class |

| OLED Host Materials | Provides high triplet energy and thermal stability | Suzuki-Miyaura Coupling | Complex aromatic and heteroaromatic molecules |

| OLED Emitters | Forms the core of fluorescent or phosphorescent emitters | Suzuki-Miyaura Coupling | Polycyclic aromatic hydrocarbons |

| Charge Transport Layers | Building block for hole or electron transport materials | Suzuki-Miyaura Coupling | Arylamine or electron-deficient core structures |

Functional Materials for Optoelectronic Applications

Beyond OLEDs, this compound is instrumental in developing sophisticated functional materials with unique optoelectronic properties, including tailored phosphorescence and applications in catalysis.

Recent research has demonstrated the use of this compound in the synthesis of novel mononuclear gold(I)-phosphane complexes. acs.orgunl.pt In this work, the phenanthrene moiety acts as a chromophore coordinated to a gold(I) center, which is also bonded to a bulky phosphane ligand.

The synthesis is a multi-step process:

A phosphane-gold-chloride precursor, such as AuCl(P1) or AuCl(P2), is first prepared.

This precursor is then reacted with this compound in the presence of a base (e.g., Cs₂CO₃) in a solvent like 2-propanol. This step couples the phenanthrene group to the gold(I) center, replacing the chloride. unl.pt

The resulting complexes, featuring a C-Au-P coordination, exhibit nearly linear geometry. These materials are of interest not only for their photophysical properties but also for their excellent performance as catalysts in reactions like intermolecular alkyne hydroamination. unl.pt

A significant outcome of the development of the aforementioned gold(I)-phosphane complexes is their phosphorescent behavior. Specifically, the phenanthrene-containing gold(I) complexes synthesized from this compound were found to exhibit phosphorescence at room temperature. acs.org This emission is observed at approximately 480 nm when oxygen is removed from the solution. This property is notable because pure organic RTP materials are relatively rare, and achieving this effect often requires incorporating heavy atoms like gold to enhance spin-orbit coupling, which facilitates the transition between singlet and triplet excited states. The combination of the phenanthrene chromophore with the gold(I)-phosphane unit creates a molecular architecture that can effectively generate and stabilize triplet excitons, leading to observable room temperature phosphorescence. acs.org

| Complex Family | Chromophore Precursor | Observed Emission | Key Finding |

| 1b | This compound | Fluorescence and Room Temperature Phosphorescence | Exhibits RTP at ~480 nm in deoxygenated solutions. acs.org |

| 2b | This compound | Fluorescence and Room Temperature Phosphorescence | Also shows RTP, demonstrating the principle with a different phosphane ligand. acs.org |

| 1a, 2a | Carbazole | Fluorescence Only | No phosphorescence detected at room temperature. acs.org |

| 1c, 2c | Dibenzofuran-4-boronic acid | Fluorescence Only | No phosphorescence detected at room temperature. acs.org |

Building Blocks for Complex Organic Molecules

The utility of this compound as a foundational element in the synthesis of more complex structures is well-documented in chemical literature. Its primary application in this context is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction allows for the strategic connection of the phenanthrene unit to a wide variety of other molecular fragments, paving the way for the synthesis of large polycyclic aromatic hydrocarbons (PAHs), intricate heterocyclic systems, and potential therapeutic agents.

Detailed research findings illustrate the versatility of this compound in organic synthesis. For instance, it serves as a reactant in the synthesis of large PAHs, electron-rich benzo[g,h,i]perylenes, FLAP protein inhibitors with anti-inflammatory properties, and aminoisoquinolinones that act as selective PARP-2 inhibitors espublisher.com.

A notable example of its application is in the synthesis of phenanthrene-containing ligands. These ligands are of interest for their potential use in catalysis and materials science. In a specific synthetic route, this compound is coupled with an aryl halide, such as 1-bromo-2-nitrobenzene, to yield 9-(2-nitrophenyl)phenanthrene. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. The resulting nitro-substituted biaryl can then be further transformed, for example, by reduction of the nitro group to an amine, which can then be used to build more complex ligand structures.

The following interactive data table summarizes a representative Suzuki-Miyaura coupling reaction involving this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 9-(2-Nitrophenyl)phenanthrene | 95 |

This table showcases the typical conditions for such a transformation, highlighting the efficiency and high yield of the Suzuki-Miyaura coupling in constructing complex biaryl systems from this compound. The ability to introduce functional groups, such as the nitro group in this example, opens up avenues for further chemical modifications and the creation of a diverse library of phenanthrene-based molecules.

The strategic use of this compound as a building block continues to be an active area of research, with new applications and synthetic methodologies being developed to access novel and complex molecular architectures.

Biological and Medicinal Chemistry Applications

Enzyme Inhibition Studies

The boronic acid group of 9-phenanthreneboronic acid can form reversible covalent bonds with the active site residues of certain enzymes, leading to their inhibition. This property has been explored in the development of inhibitors for enzymes involved in inflammation and DNA repair.

This compound serves as a key reactant in the synthesis of inhibitors targeting the 5-lipoxygenase-activating protein (FLAP) mdpi.com. FLAP is an essential protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation involved in various inflammatory diseases such as asthma and allergic rhinitis nih.govnih.govijmronline.org. By binding to FLAP, these inhibitors block the enzyme 5-lipoxygenase from accessing its substrate, arachidonic acid, thereby halting the production of leukotrienes and mitigating the inflammatory cascade nih.gov. This targeted approach offers a specific anti-inflammatory strategy, and the use of this compound as a starting material highlights its importance in creating complex bioactive molecules.

In the field of oncology and DNA repair, this compound is utilized as a precursor for the synthesis of aminoisoquinolinones, which act as selective inhibitors of Poly(ADP-ribose) polymerase-2 (PARP-2) mdpi.com. PARP enzymes are crucial for repairing single-strand DNA breaks. Inhibiting these enzymes, particularly in cancers with existing DNA repair deficiencies (like those with BRCA mutations), can lead to the accumulation of DNA damage and ultimately, cancer cell death nih.gov. While many inhibitors target both PARP-1 and PARP-2, the development of selective PARP-2 inhibitors is an ongoing area of research. The synthesis of aminoisoquinolinone-based inhibitors from this compound demonstrates its utility in generating compounds with specific biological targets. Research has identified various isoquinolinone derivatives as potent PARP-1/PARP-2 inhibitors, with some showing high selectivity for PARP-2 nih.gov.

Boronic acids are recognized as a significant class of inhibitors for AmpC β-lactamases, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics researchgate.netmdpi.com. These enzymes are a major clinical concern as they can inactivate widely used antibiotics like cephalosporins mdpi.com. Boronic acid-based compounds act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thereby preventing it from hydrolyzing antibiotics mdpi.com. Phenotypic testing methods for the detection of AmpC β-lactamase-producing bacteria often utilize boronic acids as a key reagent to confirm the presence of these resistance enzymes. While phenylboronic acid is a well-documented inhibitor, the broader class of arylboronic acids is under investigation for this activity.

| Enzyme Target | Therapeutic Area | Role of this compound |

| FLAP Protein | Inflammation | Reactant in the synthesis of inhibitors |

| PARP-2 | Oncology/DNA Repair | Precursor for aminoisoquinolinone-based inhibitors |

| AmpC β-lactamase | Infectious Disease | Belongs to the class of boronic acid inhibitors |

Biosensors and Bioconjugation

The inherent fluorescence of the phenanthrene (B1679779) structure, combined with the diol-binding capability of the boronic acid group, makes this compound and its derivatives excellent candidates for the development of fluorescent biosensors, particularly for carbohydrates like glucose.

Derivatives of this compound are utilized in the creation of modular fluorescent sensors for glucose researchgate.net. These sensors typically operate on a photoinduced electron transfer (PET) mechanism. In the absence of glucose, the boronic acid moiety can quench the fluorescence of the nearby phenanthrene fluorophore. When glucose is present, it binds to the boronic acid, forming a cyclic boronate ester. This binding event alters the electronic properties of the boronic acid group, disrupting the PET process and leading to an increase in fluorescence intensity researchgate.net. The selectivity of these sensors can be tuned by modifying the structure of the molecule, for example, by incorporating two boronic acid groups to enhance binding affinity for glucose researchgate.net. This non-enzymatic approach to glucose sensing offers a robust and stable alternative to traditional enzyme-based sensors.

The ability of boronic acids to reversibly bind with 1,2- or 1,3-diols is the foundation for their use in detecting and imaging carbohydrates mdpi.com. This interaction is particularly valuable for targeting and imaging complex carbohydrates and glycans, which are important biomarkers in many diseases. Phenanthrene-based boronic acid sensors are designed to translate the event of carbohydrate binding into a measurable change in fluorescence researchgate.net. The phenanthrene unit acts as the fluorescent reporter. When the boronic acid binds to the diol groups of a carbohydrate, the resulting change in the sensor's conformation or electronic environment modulates the fluorescence output, allowing for the detection and quantification of the target carbohydrate researchgate.net. This technology has applications in cell imaging and the study of biological processes where carbohydrates play a crucial role.

| Sensor Component | Function | Mechanism of Action |

| 9-Phenanthrene moiety | Fluorophore | Emits light upon excitation |

| Boronic Acid moiety | Recognition Element | Binds to the diol groups of carbohydrates |

| Molecular Linker | Structural Scaffold | Connects the fluorophore and recognition element |

Carbon Nanotube Field-Effect Transistor (CNT-FET) Functionalization

The functionalization of carbon nanotube field-effect transistors (CNT-FETs) with this compound represents a significant application in the development of advanced biosensors. CNT-FETs are powerful sensing platforms due to their exceptional electronic properties and high surface-to-volume ratio, which makes them highly sensitive to changes in their local chemical environment. nih.gov Modifying the surface of the carbon nanotubes is crucial for imparting selectivity, allowing the sensor to detect specific target analytes. nih.govunilag.edu.ng

This compound serves as an effective ligand for the non-covalent functionalization of CNTs. researchgate.net The phenanthrene portion of the molecule adsorbs onto the hydrophobic surface of the carbon nanotubes through π-π stacking interactions. nih.gov This method is advantageous as it preserves the intrinsic electronic structure of the CNTs, which can be compromised during covalent functionalization methods. nih.gov Once immobilized, the boronic acid group is exposed and available to interact with target molecules.

A key application of this technology is in the detection of diabetes markers, such as glycated human serum albumin (gHSA). researchgate.net Boronic acids are well-known for their ability to bind to cis-diol-containing molecules, like the fructosamine (B8680336) adducts found on glycated proteins. researchgate.net Research has demonstrated that CNT-FETs functionalized with this compound can successfully bind to gHSA. The binding event, which occurs in close proximity to the nanotube surface, alters the electronic properties of the transistor, generating a detectable signal. researchgate.netresearchgate.net

In a comparative study, this compound was evaluated alongside other aromatic boronic acids for its ability to functionalize CNT-FETs and detect gHSA. The results indicated that while other ligands like pyrene (B120774) boronic acid showed a higher apparent affinity for the carbon nanotubes, the signal intensity for the detected protein remained largely consistent across the different boronic acids tested. researchgate.net This suggests that this compound is a viable candidate for developing CNT-FET based biosensors for important clinical markers. researchgate.net

| Aromatic Boronic Acid | Aromatic Core | Application in CNT-FET | Target Analyte |

|---|---|---|---|

| Phenyl boronic acid | Phenyl | Functionalization Ligand | Glycated Human Serum Albumin (gHSA) |

| Naphthalene-1 boronic acid | Naphthalene (B1677914) | Functionalization Ligand | Glycated Human Serum Albumin (gHSA) |

| This compound | Phenanthrene | Functionalization Ligand | Glycated Human Serum Albumin (gHSA) |

| Pyrene-1 boronic acid | Pyrene | Functionalization Ligand | Glycated Human Serum Albumin (gHSA) |

Molecular Recognition and Self-Assembly Processes

The principles of molecular recognition and self-assembly are fundamental to supramolecular chemistry, where non-covalent interactions are harnessed to construct ordered, functional structures from individual molecular components. landrylab.com this compound possesses distinct structural features that enable it to participate in these processes, driven by the combined properties of its phenanthrene core and boronic acid group.

The boronic acid moiety is a versatile functional group for molecular recognition, particularly for the recognition of saccharides and other polyols. nih.gov It achieves this by forming reversible covalent boronate ester bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This specific and reversible interaction is a cornerstone of host-guest chemistry, allowing for the design of synthetic receptors for biologically important molecules. nih.gov

The phenanthrene component contributes to self-assembly primarily through hydrophobic interactions and π-π stacking. nih.gov In aqueous environments, the hydrophobic phenanthrene groups tend to aggregate to minimize their contact with water. This behavior can be exploited to direct the self-assembly of more complex structures. For instance, DNA oligomers modified with phenanthrene residues at their ends have been shown to self-assemble into spherical nanostructures. nih.gov In these assemblies, the phenanthrenes act as "sticky ends," driving the organization of the DNA strands through hydrophobic interactions. nih.gov

While specific research focusing exclusively on this compound in self-assembly is emergent, the principles governing its components are well-established. It is a building block in the synthesis of larger polycyclic aromatic hydrocarbons. sigmaaldrich.com The combination of the diol-binding boronic acid and the stacking-capable phenanthrene ring allows for the design of multicomponent supramolecular systems. For example, boronic acids can self-assemble with di-functional linkers like 4,4′-bipyridine and dihydroxy compounds such as 1,8-dihydroxy naphthalene to form stable host-guest complexes. nih.govmdpi.com In such structures, the boronic acid forms esters with the diol, and the resulting complex is linked by the bipyridine, creating defined cavities that can encapsulate guest molecules, often other aromatic hydrocarbons, through π-π stacking interactions. nih.gov

Advanced Characterization and Analytical Techniques

Mass Spectrometry for Boronic Acid Analysis

Mass spectrometry provides a powerful tool for the analysis of boronic acids, though the inherent characteristics of these compounds present unique challenges. Techniques such as Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry and MALDI Mass Spectrometry have been developed and refined to overcome these obstacles, offering robust methods for characterization.

Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry (Nano-LC-EI/MS) has emerged as a valuable method for the analysis of a broad range of boronic acids. This technique is particularly advantageous because it can handle highly polar compounds and those with a tendency to form boroxines (anhydrides), often without the need for chemical derivatization that is typically required for gas chromatography (GC) analysis.

The instrumentation couples a nano liquid chromatograph with a mass spectrometer through a direct-EI interface, where the eluent is introduced directly into the heated electron impact ion source of the mass spectrometer. sigmaaldrich.comchemistrysteps.com This setup generates reproducible mass spectra, which serve as a fingerprint for the compound, and allows for the ionization of highly polar molecules. drugbank.com Research has demonstrated that this method offers high robustness, reproducibility, and good detection limits, capable of detecting boronic acids in quantities as low as 200 picograms. sigmaaldrich.com The direct-EI interface has been specifically developed for the analysis of small molecules across a wide spectrum of polarities, including many that are not readily detectable by conventional LC-MS methods like those using atmospheric pressure ionization (API). sigmaaldrich.comchemistrysteps.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a key technique for the analysis and sequencing of peptide boronic acids, which are of growing interest as potential therapeutics. chemscene.comchemicalbook.com The analysis of these molecules is often complicated by the tendency of the boronic acid moiety to undergo trimerization and dehydration, which can confound mass spectra and make identification difficult. chemscene.comrsc.org

A significant challenge in MALDI-MS is that the molecular ion peak corresponding to the free boronic acid is often not observed when using standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA). nih.govchemicalbook.com To address this, two primary strategies have been developed:

Pre-derivatization: The boronic acid group can be reacted with 1,2-diols, such as pinacol, ethylene glycol, or glycerol, to form more stable cyclic esters. nih.govchemicalbook.com This modification reliably improves the detection of the molecular ion. nih.gov

In Situ Derivatization with Matrix: A more streamlined approach involves using 2,5-dihydroxybenzoic acid (DHB) as the MALDI matrix. DHB can serve as both the matrix and a derivatizing agent, reacting with the peptide boronic acid directly on the sample plate to form a DHB adduct. nih.govchemicalbook.com This method is advantageous as it eliminates a separate, time-consuming derivatization step and produces high-quality spectra. nih.gov

These advancements have enabled the rapid and reliable identification and even de novo sequencing of complex peptide boronic acids, including branched peptides containing multiple boronic acid groups. chemscene.comnih.govchemicalbook.com

Ultraviolet and Infrared (IR) Spectroscopies

Spectroscopic techniques are fundamental in elucidating the structural features of 9-Phenanthreneboronic acid. Ultraviolet (UV) and Infrared (IR) spectroscopies provide valuable information regarding the electronic transitions and vibrational modes of the molecule, respectively.

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound is dominated by the phenanthrene (B1679779) chromophore. Polycyclic aromatic hydrocarbons like phenanthrene exhibit complex UV spectra with multiple absorption bands corresponding to π → π* electronic transitions. libretexts.org The extent of conjugation in the fused ring system results in absorptions in the UV region. msu.edumasterorganicchemistry.com For phenanthrene derivatives, characteristic absorptions are typically observed around 250-265 nm. nih.govresearchgate.net While specific experimental values for this compound are not detailed in the reviewed literature, its absorption maximum (λmax) is expected to be in this range due to the electronic structure of the phenanthrene core. The position of the λmax can be influenced by the solvent used for analysis, a phenomenon known as solvatochromism. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is typically recorded using techniques such as Attenuated Total Reflectance (ATR) on instruments like a Bruker Tensor 27 FT-IR spectrometer. nih.gov The key functional groups in this compound are the boronic acid moiety (-B(OH)₂) and the aromatic phenanthrene skeleton.

The expected characteristic IR absorption bands include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3500–3200 cm⁻¹ due to the hydrogen-bonded O-H stretching vibrations of the boronic acid group. orgchemboulder.com

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenanthrene ring. vscht.czlibretexts.org

B-O Stretching: A strong absorption band is characteristic for the B-O single bond stretch, typically appearing in the 1380-1310 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak intensity bands in the 1600–1400 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the aromatic rings typically appear as strong bands in the 900–675 cm⁻¹ region, and their exact position can give clues about the substitution pattern of the aromatic system. orgchemboulder.comlibretexts.org

The following table summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Boronic Acid | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Boronic Acid | B-O Stretch | 1380 - 1310 | Strong |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium to Weak |

| Aromatic Ring | C-H "oop" Bend | 900 - 675 | Strong |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

For a compound like this compound, single-crystal X-ray diffraction would be the definitive method for structural elucidation. The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, and the intensities and angles of these diffracted beams are meticulously recorded.

This diffraction data is then used to calculate an electron density map of the crystal's unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of individual atoms can be determined, revealing the exact molecular structure. Key parameters obtained from a crystallographic analysis include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the unit cell.

Despite the power of this technique, a search of publicly available structural databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield an experimental crystal structure determination for this compound at the time of this writing. cam.ac.uk Were such data available, it would provide unequivocal confirmation of the compound's structure and offer insights into intermolecular interactions, such as hydrogen bonding involving the boronic acid groups, which govern the supramolecular assembly in the solid state.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities. High Performance Liquid Chromatography (HPLC) and its advanced version, Ultra High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), are particularly well-suited for this purpose.

HPLC is a cornerstone technique for the quality control and analysis of non-volatile organic compounds like boronic acids. waters.com For aromatic boronic acids, reversed-phase HPLC is the most common approach. sielc.com This method allows for the separation of the target compound from starting materials, byproducts, and degradation products.

A typical HPLC method for the analysis of this compound would involve a stationary phase, such as a C18 or Phenyl column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. waters.com Detection is commonly performed using a UV detector, as the phenanthrene moiety is strongly UV-active. sielc.com Wavelengths around 254 nm or 261 nm are often suitable for detecting phenanthrene-containing compounds. nih.govupm.edu.my

The table below outlines a representative set of parameters for an HPLC method suitable for analyzing this compound.

| Parameter | Typical Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Elution Mode | Gradient |

UHPLC-ESI-MS offers significant advantages over conventional HPLC for the analysis of boronic acids, providing higher resolution, increased sensitivity, and faster analysis times. rsc.org This technique couples the high separation power of UHPLC, which uses columns with smaller particle sizes, with the sensitive and specific detection capabilities of mass spectrometry.

For this compound, a UHPLC method would allow for rapid purity profiling. The eluent from the column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that allows the intact molecule to be ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For boronic acids, analysis in the negative ion mode is common. scirp.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing not only retention time data but also molecular weight information, which greatly enhances the confidence in peak identification.

A key advantage of UHPLC-MS for boronic acids is that it can often be performed without prior derivatization, which is sometimes required to prevent dehydration or the formation of cyclic anhydrides (boroxines). rsc.org This simplifies sample preparation and provides a more accurate profile of the analyte in its native state.

The table below details typical parameters for a UHPLC-ESI-MS method for analyzing boronic acids.

| Parameter | Typical Condition |

| Instrument | UHPLC system coupled to a Mass Spectrometer with ESI source |

| Column | Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) rsc.org |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Run Time | 1 - 5 minutes rsc.org |

| Ionization Mode | ESI Negative |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

A computational study on a series of phenanthrene (B1679779) and phenanthroline derivatives has utilized DFT at the B3LYP/6-31++G(d,p) level to investigate their potential as organic solar cell components. While this research provides insights into the electronic behavior of the phenanthrene scaffold, it does not specifically report data for 9-Phenanthreneboronic Acid itself.

Detailed DFT calculations specifically focused on this compound are not readily found in the surveyed scientific literature. Such a study would be beneficial for understanding the molecule's charge distribution, electrostatic potential, and the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and its potential in electronic applications.

Table 1: Computed Properties of this compound

The following table presents general molecular properties of this compound computed by PubChem, which are derived from computational models. Note that these are not from a specific DFT research study as requested but are provided for informational purposes due to the lack of dedicated literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BO₂ | PubChem nih.gov |

| Molecular Weight | 222.05 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 222.0852098 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 17 | PubChem nih.gov |

Chemometrics and Machine Learning Applications

Chemometrics and machine learning are increasingly used to analyze complex chemical data, from predicting properties to developing sophisticated sensor systems.

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These models are built by finding a mathematical relationship between molecular descriptors and an experimental property.

Despite the existence of QSPR studies for broader classes of compounds like polycyclic aromatic hydrocarbons (PAHs) and various boronic acids, specific QSPR analyses that include or focus on this compound have not been identified in the reviewed literature. A dedicated QSPR study could predict properties such as solubility, boiling point, or chromatographic retention times for this compound and its derivatives, aiding in experimental design and application.

Boronic acids are known for their ability to bind with diols, such as saccharides, making them valuable components in fluorescent sensors. This compound, being fluorescent, is used as an analytical reagent. Machine learning algorithms are often employed to analyze the complex data generated by sensor arrays, which can consist of multiple fluorescent probes, to identify and quantify various analytes.

While the principles of machine learning-assisted sensor arrays are well-established, and boronic acids are frequently used components, there is no specific research available that documents the use of this compound within such a machine learning-driven sensor array. The application of this compound in an array, coupled with machine learning for data analysis, could potentially be used for complex mixture analysis, such as identifying different types of sugars or other diol-containing compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can provide insights into the conformational dynamics of this compound, its interaction with solvents, or its binding to a biological target or a material surface. However, a thorough search of scientific databases did not yield any studies where molecular dynamics simulations were specifically performed on this compound. Such simulations would be particularly useful in understanding its behavior in solution or its mechanism of interaction in applications like protein inhibition or as a component in organic materials.

Future Directions and Emerging Research Areas

Novel Catalytic Applications

While arylboronic acids are well-established as reagents in palladium-catalyzed cross-coupling reactions, their role as direct organocatalysts is a growing field of inquiry. rsc.orgnih.gov Boronic acids can act as Lewis acid catalysts, activating hydroxyl groups and facilitating a variety of chemical transformations such as dehydrative condensations, acylations, and alkylations. nih.govresearchgate.net

The phenanthrene (B1679779) moiety in 9-Phenanthreneboronic acid could influence catalytic activity through steric and electronic effects, potentially leading to unique selectivity in reactions like alcohol racemization or C-C bond formations. nih.govacs.org Future research is anticipated to explore the use of this compound and its derivatives as catalysts for asymmetric synthesis and other dehydrative transformations, offering a greener alternative to traditional heavy metal catalysts. nih.gov

| Reaction Type | Role of Boronic Acid Catalyst | Potential Advantage |

|---|---|---|

| Amidation | Activates carboxylic acid for reaction with amine. rsc.org | Avoids use of stoichiometric coupling agents. |

| Dehydrative Alkylation | Activates benzylic alcohols for C-C bond formation. researchgate.netacs.org | Water is the only byproduct. |

| Alcohol Racemization | Promotes reversible C-O bond cleavage via a carbocation intermediate. nih.gov | Enables dynamic kinetic resolution processes. |

| Intramolecular Condensation | Promotes formation of anhydrides from dicarboxylic acids. nih.gov | Effective under mild conditions. |

Expanded Scope in Drug Discovery and Development

This compound already serves as a crucial building block in the synthesis of targeted therapeutic agents. sigmaaldrich.com It is a key reactant in the preparation of inhibitors for enzymes like 5-Lipoxygenase-activating protein (FLAP) and Poly (ADP-ribose) polymerase-2 (PARP-2). sigmaaldrich.com

FLAP Inhibitors : These compounds are investigated for their anti-inflammatory properties by inhibiting the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govscbt.com The phenanthrene structure is a component of complex molecules designed to bind to FLAP. nih.gov

PARP-2 Inhibitors : Selective PARP-2 inhibitors are being explored for applications in cancer therapy, leveraging their role in DNA repair mechanisms.

The future in this domain lies in using the this compound scaffold to design and synthesize novel inhibitors against a broader range of biological targets, particularly protein kinases. nih.govrsc.org The rigid, planar structure of phenanthrene can be exploited to achieve high-affinity binding in the active sites of enzymes like HIV protease or other targets where aromatic interactions are critical. nih.gov

| Target Protein | Therapeutic Area | Role of this compound |

|---|---|---|

| FLAP (5-Lipoxygenase-activating protein) | Anti-inflammatory. sigmaaldrich.com | Key reactant in the synthesis of inhibitors. |

| PARP-2 (Poly (ADP-ribose) polymerase-2) | Oncology. | Key reactant in the synthesis of selective inhibitors. |

| Protein Kinases (Potential) | Oncology, Autoimmune Disorders. nih.govrsc.org | Scaffold for developing new kinase inhibitors. nih.gov |

Advancements in Biosensing Platforms

The intrinsic fluorescence of the phenanthrene group, combined with the diol-binding capability of the boronic acid moiety, makes this compound a compelling candidate for advanced biosensors. rsc.orgboronmolecular.com Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, a characteristic found in saccharides like glucose. rsc.orgdcu.ie